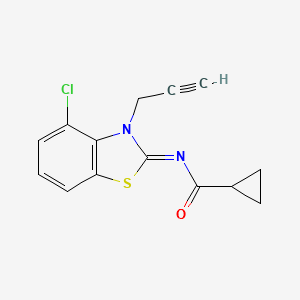
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact methods would depend on the desired final structure and the starting materials available. For example, the benzyl group could be introduced via a Friedel-Crafts alkylation, the amino group could be added via a nucleophilic substitution reaction, and the 2-oxoethyl group could be added via a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the benzyl and 3-cyanobenzoate groups suggests that the compound may have aromatic properties. The amino and 2-oxoethyl groups could potentially form hydrogen bonds with other molecules .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The amino group is a common nucleophile and could participate in a variety of reactions. The 2-oxoethyl group could potentially undergo oxidation or reduction reactions .
科学的研究の応用
Catalysis and Organic Synthesis
A study by Maleki and Ashrafi (2014) described the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This catalysis process benefits from shorter reaction times, better yields, and easy work-up procedures, demonstrating the compound's utility in facilitating organic synthesis reactions under environmentally benign conditions (Maleki & Ashrafi, 2014).
Solubility and Model Correlation
Research on the solubility and solvent effects of similar compounds, such as 2-amino-3-methylbenzoic acid, by Zhu et al. (2019) provides insights into the solution processes essential for their purification. The study investigated solubility in various solvents and established models to correlate experimental data, highlighting the importance of understanding solubility for the effective application of such compounds (Zhu et al., 2019).
Antitumor Activities
Several studies have focused on the antitumor properties of compounds structurally related to "2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate". For instance, Chua et al. (2000) discussed the role of Cyp1A1 in modulating the antitumor properties of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells, suggesting that selective metabolism may underlie its antitumor profile. This indicates the potential of similar compounds in cancer treatment through enzyme-targeted therapy (Chua et al., 2000).
Synthesis and Mechanism-Based Inactivation
The study by Mobashery et al. (1990) on the design of an effective mechanism-based inactivator for a zinc protease using (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a suicide substrate illustrates the application of similar compounds in enzyme inhibition. This research provides a foundation for developing inhibitors targeting specific enzymes, which could have implications in therapeutic interventions (Mobashery et al., 1990).
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could investigate more efficient methods of synthesizing the compound, study its physical and chemical properties in more detail, and test its biological activity .
特性
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-5-2-3-7-16(13)11-20-17(21)12-23-18(22)15-8-4-6-14(9-15)10-19/h2-9H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMTJYQHPHBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2999669.png)

![6-Phenyl-2-pyrazin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2999672.png)


![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)
![N-(3-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2999683.png)
![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)


![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)
![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)

